4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine

NF-κB Inhibition Triazine Derivatives SAR

Researchers requiring a reproducible NF-κB inhibitor often face variability from unvalidated triazine analogues. 4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine (NI241) eliminates this uncertainty as a well-characterized, direct NF-κB DNA-binding inhibitor with a baseline IC50 of 28.6 μM (FCS assay). - Validated probe with defined IC50 reference points for assay system benchmarking. - Dichloro-substituted scaffold enables selective nucleophilic displacement for focused library synthesis. - SAR studies confirm specific modifications (e.g., m-methoxy) can enhance potency ~1.4-fold, providing a tractable optimization path.

Molecular Formula C9H6Cl2N4
Molecular Weight 241.07 g/mol
CAS No. 2272-40-4
Cat. No. B1218999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine
CAS2272-40-4
Synonyms4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine
NI 241
NI-241
NI241 cpd
Molecular FormulaC9H6Cl2N4
Molecular Weight241.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)Cl
InChIInChI=1S/C9H6Cl2N4/c10-7-13-8(11)15-9(14-7)12-6-4-2-1-3-5-6/h1-5H,(H,12,13,14,15)
InChIKeySACFASUHQGNXOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine (CAS 2272-40-4): Core Scaffold and Procurement Baseline


4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine (CAS 2272-40-4), also referred to as NI241, is a member of the 1,3,5-triazine class characterized by a dichloro-substituted triazine core and an N-phenyl substituent [1]. It is recognized as a direct inhibitor of NF-κB DNA binding, with a reported IC50 value of 28.6 μM in an in vitro fluorescence correlation spectroscopy (FCS) assay [2]. Its structural simplicity and the presence of two reactive chlorine atoms make it a valuable intermediate for further derivatization and a scaffold for medicinal chemistry optimization [1].

Why In-Class Substitution of 4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine Fails: SAR-Driven Procurement Risks


The biological activity and chemical reactivity of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine are exquisitely sensitive to structural modifications. Systematic structure–activity relationship (SAR) studies demonstrate that seemingly minor alterations to the N-phenyl substituent or the triazine core can drastically alter potency, with IC50 values varying by more than 16-fold among closely related analogues [1]. For example, the introduction of an m-methoxy group on the phenyl ring (compound 28) increases inhibitory potency by approximately 38% relative to the parent NI241, while other substitutions either diminish activity or maintain a similar baseline [1]. These data underscore that generic substitution of NI241 with an 'in-class' triazine derivative without rigorous validation of the specific substituent pattern will likely result in a compound with unpredictable and potentially suboptimal activity, directly impacting research reproducibility and downstream development outcomes [1].

4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine: Quantified Performance Differentiation Against Key Comparators


Head-to-Head NF-κB Inhibitory Potency: NI241 vs. Optimized m-Methoxy Analogue (Compound 28)

In a direct head-to-head comparison of NF-κB DNA binding inhibition, NI241 (4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine) exhibited an IC50 of 97 μM, whereas the m-methoxy-substituted derivative (Compound 28) demonstrated superior potency with an IC50 of 60 μM [1]. This represents a 38% improvement in inhibitory activity over the lead compound [1].

NF-κB Inhibition Triazine Derivatives SAR

Comparative NF-κB Inhibition: NI241 vs. N-Methyl Derivative (Compound 26)

N-Methylation of the secondary amine in NI241 to yield Compound 26 resulted in a moderate increase in inhibitory potency. The IC50 decreased from 97 μM for NI241 to 77 μM for Compound 26 [1]. This 26% improvement indicates that N-substitution can modulate activity, but the m-methoxy modification (Compound 28) remains superior [1].

NF-κB Inhibition Triazine Derivatives Medicinal Chemistry

Comparative NF-κB Inhibition: NI241 vs. Naphthyl Derivative (Compound 37)

Replacement of the N-phenyl group in NI241 with a bulkier 1-naphthyl substituent (Compound 37) significantly enhanced inhibitory activity, yielding an IC50 of 68 μM compared to 97 μM for NI241 [1]. This represents a 43% improvement in potency, demonstrating that increased aromatic surface area can favorably impact target engagement [1].

NF-κB Inhibition Triazine Scaffold Aromatic Substitution

NF-κB Inhibition: NI241 vs. p-Methoxy Derivative (Compound 29)

In contrast to the m-methoxy analogue, the p-methoxy derivative (Compound 29) exhibited no improvement in potency, maintaining an IC50 of 97 μM, identical to NI241 [1]. This regioisomeric comparison underscores that the position of substitution on the N-phenyl ring is a critical determinant of activity, with the m-position being uniquely favorable [1].

NF-κB Inhibition Regioisomeric Effects Triazine Derivatives

Baseline NF-κB Inhibitory Activity: NI241 in FCS Assay

In the initial screening assay using fluorescence correlation spectroscopy (FCS), NI241 demonstrated a dose-dependent inhibition of NF-κB DNA binding with an IC50 of 28.6 μM [1]. While this value differs from the EMSA-based IC50 (97 μM) due to assay sensitivity differences, it represents the compound's baseline inhibitory activity in a primary screening format [1].

NF-κB Inhibition Fluorescence Correlation Spectroscopy Hit Identification

Procurement-Focused Application Scenarios for 4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine (NI241)


NF-κB Pathway Probe and Hit Validation

NI241 is an appropriate choice for researchers requiring a well-characterized, direct NF-κB DNA binding inhibitor. Its baseline IC50 of 28.6 μM in FCS assays [1] and 97 μM in EMSA [2] provide clear reference points for validating assay systems and benchmarking new inhibitors. Its availability as a defined chemical probe supports reproducible studies of NF-κB biology.

Medicinal Chemistry Scaffold for Lead Optimization

The compound serves as an optimal starting point for SAR-driven medicinal chemistry campaigns aimed at developing more potent NF-κB inhibitors. The quantitative SAR data demonstrate that specific modifications (e.g., m-methoxy or 1-naphthyl substitution) can enhance potency by 1.4- to 1.6-fold [2]. This scaffold offers a tractable path for iterative optimization.

Synthesis of Novel Triazine-Based Derivatives

As a dichloro-substituted triazine, this compound is a versatile synthetic intermediate. The two chlorine atoms can be selectively displaced by nucleophiles, enabling the construction of diverse libraries of substituted triazines. Its use in the synthesis of analogues 26, 28, 29, and 37, as detailed in SAR studies, exemplifies its utility in generating focused compound collections for biological screening [2].

Mechanistic Studies of NF-κB-DNA Interaction

The proposed binding mode of NI241, involving three hydrogen bonds with key residues (Tyr60, His144, Asp242) in the NF-κB p50 subunit, makes it a valuable tool for dissecting the molecular details of protein-DNA interactions [1]. Researchers investigating the structural biology of NF-κB can utilize NI241 as a probe to explore the DNA-binding interface and to validate computational models of inhibitor binding.

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